molecular formula C8H5Cl2F2NO3S B1489362 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride CAS No. 1354953-80-2

3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride

Cat. No.: B1489362
CAS No.: 1354953-80-2
M. Wt: 304.1 g/mol
InChI Key: ZNSQZDSCUYBWAH-UHFFFAOYSA-N
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Description

3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride: is a chemical compound with the molecular formula C8H5Cl2F2NO3S and a molecular weight of 304.1 g/mol . This compound is characterized by the presence of chloro, acetamido, difluoro, and sulfonyl chloride functional groups attached to a benzene ring. It is used as a versatile building block in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonate esters, and sulfonic acids respectively .

Mode of Action

It’s known that sulfonyl chlorides, in general, are electrophiles that can undergo nucleophilic substitution reactions . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes it susceptible to attack by nucleophiles.

Biochemical Pathways

The compound could potentially be involved in various biochemical reactions due to its reactivity with amines, alcohols, and phenols .

Pharmacokinetics

The compound’s molecular weight (30410 g/mol) suggests that it could potentially be absorbed in the body . The presence of the sulfonyl chloride group might influence its distribution and metabolism, as sulfonyl chlorides are generally reactive and can form various types of bonds with biological molecules .

Result of Action

Given its reactivity, it could potentially form various types of bonds with biological molecules, leading to changes in their function .

Action Environment

The action, efficacy, and stability of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen and temperature . Furthermore, it’s known to be combustible and can form explosive mixtures with air on intense heating , indicating that it should be handled with care.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the specific biochemical pathway. For instance, it can inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it may interact with other biomolecules such as nucleic acids, influencing their stability and function .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. This compound can also affect gene expression by interacting with transcription factors or modifying chromatin structure. Furthermore, it can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance substrate binding. Additionally, this compound can influence gene expression by interacting with transcriptional machinery or modifying epigenetic marks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. For example, it may degrade into inactive metabolites over time, reducing its efficacy. In in vitro studies, the compound’s stability can be affected by factors such as temperature, pH, and the presence of other chemicals. In in vivo studies, its long-term effects on cellular function may include alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as organ damage or systemic toxicity. Threshold effects are often observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active or inactive metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity. For example, the compound may undergo phase I and phase II metabolic reactions, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For instance, it may be transported across cell membranes by specific transporters, such as ABC transporters or solute carriers. Additionally, binding proteins can facilitate its distribution within the cytoplasm or nucleus, affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride is unique due to the presence of both acetamido and difluoro groups, which confer specific reactivity and properties.

Properties

IUPAC Name

4-acetamido-3-chloro-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F2NO3S/c1-3(14)13-5-2-4(11)8(17(10,15)16)7(12)6(5)9/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSQZDSCUYBWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1Cl)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-acetamido-2,6-difluorobenzene-1-sulfonyl chloride
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Reactant of Route 6
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